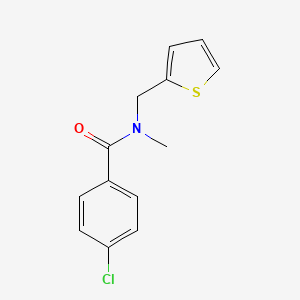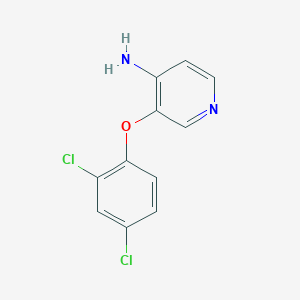
4-Pyridinamine, 3-(2,4-dichlorophenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- is a chemical compound with the molecular formula C11H8Cl2N2O It is known for its unique structure, which includes a pyridine ring substituted with an amine group and a dichlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- typically involves the reaction of 3-aminopyridine with 2,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further improves the quality of the final product.
化学反应分析
Types of Reactions
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different substituents replacing the dichlorophenoxy group.
科学研究应用
4-Pyridinamine, 3-(2,4-dichlorophenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Pyridinamine, 3-(2-chlorophenoxy)
- 4-Pyridinamine, 3-(4-chlorophenoxy)
- 4-Pyridinamine, 3-(2,4-difluorophenoxy)
Uniqueness
Compared to similar compounds, 4-Pyridinamine, 3-(2,4-dichlorophenoxy)- stands out due to its unique dichlorophenoxy substitution, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
833455-44-0 |
|---|---|
分子式 |
C11H8Cl2N2O |
分子量 |
255.10 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-1-2-10(8(13)5-7)16-11-6-15-4-3-9(11)14/h1-6H,(H2,14,15) |
InChI 键 |
LPGSPMPKOMBZNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)

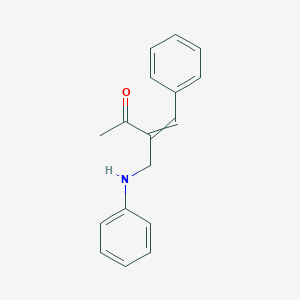
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
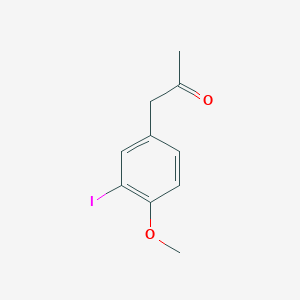
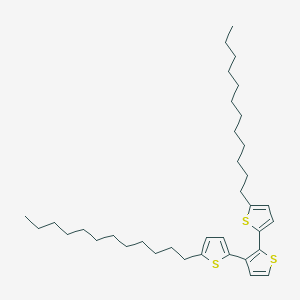
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
